molecular formula C11H12ClNO2 B1447536 5H,6H,6aH,7H,7aH-cyclopropa[c]isoquinoline-6a-carboxylic acid hydrochloride CAS No. 298210-01-2

5H,6H,6aH,7H,7aH-cyclopropa[c]isoquinoline-6a-carboxylic acid hydrochloride

Cat. No. B1447536
M. Wt: 225.67 g/mol
InChI Key: TXWYCMAXHNMVQH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11NO2.ClH/c13-10(14)11-5-9(11)8-4-2-1-3-7(8)6-12-11;/h1-4,9,12H,5-6H2,(H,13,14);1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the types of bonds between them.


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 191-192 degrees Celsius . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Antibacterial Properties

  • A study by Miyamoto et al. (1990) focused on the synthesis of various quinolone derivatives, including 6,8-difluoroquinolones, which showed significant antibacterial properties (Miyamoto et al., 1990).

Antimicrobial and Antioxidant Activities

  • Research by Saundane et al. (2013) developed novel compounds linked to indoloisoquinoline, demonstrating notable antimicrobial and antioxidant activities (Saundane, Verma, & Vijaykumar, 2013).

Physical and Chemical Properties Study

  • A study conducted by Yin Qiuxiang (2002) investigated the melting and dissociation properties of a related compound, providing insight into the physicochemical properties of this class of compounds (Yin Qiuxiang, 2002).

Antiviral Activity

  • Ivashchenko et al. (2014) synthesized new compounds related to this chemical class and evaluated their antiviral activities against various viruses, although they found limited activity in this regard (Ivashchenko et al., 2014).

Synthesis of Constrained Derivatives

Antibacterial Properties of Related Compounds

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1,2,3,7b-tetrahydrocyclopropa[c]isoquinoline-1a-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2.ClH/c13-10(14)11-5-9(11)8-4-2-1-3-7(8)6-12-11;/h1-4,9,12H,5-6H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXWYCMAXHNMVQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(NCC3=CC=CC=C23)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5H,6H,6aH,7H,7aH-cyclopropa[c]isoquinoline-6a-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5H,6H,6aH,7H,7aH-cyclopropa[c]isoquinoline-6a-carboxylic acid hydrochloride
Reactant of Route 2
5H,6H,6aH,7H,7aH-cyclopropa[c]isoquinoline-6a-carboxylic acid hydrochloride
Reactant of Route 3
5H,6H,6aH,7H,7aH-cyclopropa[c]isoquinoline-6a-carboxylic acid hydrochloride
Reactant of Route 4
5H,6H,6aH,7H,7aH-cyclopropa[c]isoquinoline-6a-carboxylic acid hydrochloride
Reactant of Route 5
5H,6H,6aH,7H,7aH-cyclopropa[c]isoquinoline-6a-carboxylic acid hydrochloride
Reactant of Route 6
5H,6H,6aH,7H,7aH-cyclopropa[c]isoquinoline-6a-carboxylic acid hydrochloride

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